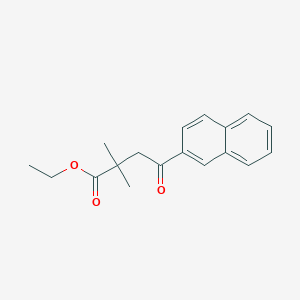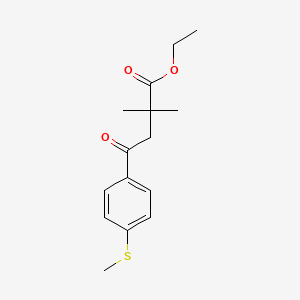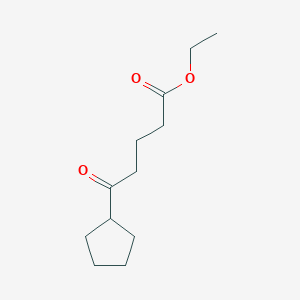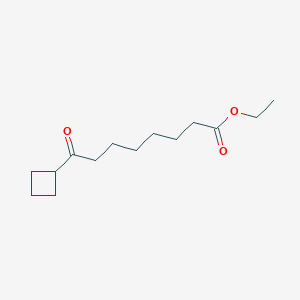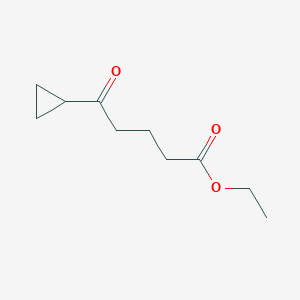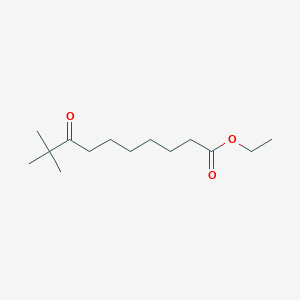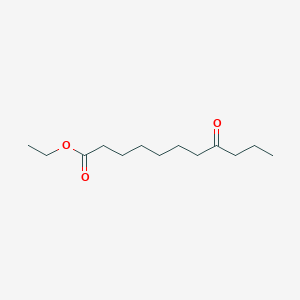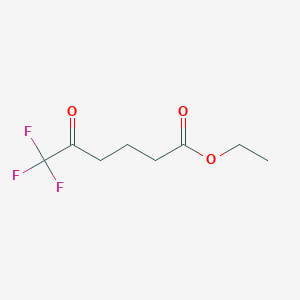
Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate
Vue d'ensemble
Description
The compound “Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate” is an ester derived from a dichlorophenyl-substituted hexanoic acid. The “ethyl” part refers to the ethyl group (-CH2CH3) attached through an ester linkage (COO-), and “6-(2,3-dichlorophenyl)” suggests a 2,3-dichlorophenyl group attached at the 6th carbon of the hexanoic acid backbone .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate 2,3-dichlorophenyl-substituted hexanoic acid with ethanol in the presence of a catalyst such as sulfuric acid, following the general procedure for esterification .Molecular Structure Analysis
The molecular structure would consist of a hexanoate backbone with a 2,3-dichlorophenyl group attached at one end and an ethyl ester group at the other .Chemical Reactions Analysis
As an ester, this compound could undergo reactions such as hydrolysis, transesterification, and reactions at the alpha-carbon .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. As an ester, it would likely be polar and could participate in hydrogen bonding as a hydrogen bond acceptor .Applications De Recherche Scientifique
ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways The ABTS/PP decolorization assay, a prevalent method for measuring antioxidant capacity, uses reactions that involve 3-ethyl-2-oxo-1,3-benzothiazoline-6-sulfonate, a compound structurally related to Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate. The review discusses the reaction pathways, highlighting the role of antioxidants forming coupling adducts with ABTS radicals. It suggests the need for further investigation into the extent of these reactions' contribution to total antioxidant capacity and the specificity of the resultant oxidation products, indicating the compound's relevance in analytical chemistry for antioxidant capacity measurement (Ilyasov et al., 2020).
Natural Attenuation of Chlorinated Ethenes in Hyporheic Zones This review explores the biogeochemical processes in hyporheic zones that impact the fate of chlorinated ethenes, significant chemical stressors in urban water ecosystems. It highlights the zone as a natural bioreactor, potentially reducing or eliminating these contaminants before they reach surface water bodies, emphasizing the role of such compounds in environmental chemistry and pollution mitigation (Weatherill et al., 2018).
Effective Treatment Methods on PEDOTPSS to Enhance its Thermoelectric Performance
This review discusses various treatment methods on poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS), a successful organic thermoelectric material. The compound's relation to Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate, in the context of chemical treatment and performance enhancement, highlights its significance in the development of advanced materials for thermoelectric applications (Zhengyou Zhu et al., 2017).
Chlorophenols in Municipal Solid Waste Incineration This review addresses the role of chlorophenols as precursors of dioxins in thermal processes like Municipal Solid Waste Incineration (MSWI). It underlines the formation pathways and the significance of these compounds in environmental chemistry, particularly concerning pollution control and waste management (Yaqi Peng et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2O3/c1-2-19-13(18)9-4-3-8-12(17)10-6-5-7-11(15)14(10)16/h5-7H,2-4,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMZXRZAFFQFJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=C(C(=CC=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645742 | |
| Record name | Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate | |
CAS RN |
898777-89-4 | |
| Record name | Ethyl 2,3-dichloro-ε-oxobenzenehexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




